molecular formula C9H12O2 B031218 Benzaldehyde dimethyl acetal CAS No. 1125-88-8

Benzaldehyde dimethyl acetal

Cat. No. B031218
Key on ui cas rn: 1125-88-8
M. Wt: 152.19 g/mol
InChI Key: HEVMDQBCAHEHDY-UHFFFAOYSA-N
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Patent
US06822124B2

Procedure details

1062 g of tetramethoxymethane, 303 g of methyl benzoate, 225 g of 60% methyltributylammonium methosulfate solution and 910 g of methanol were electrolyzed at 3 A. The voltage per gap was kept below 5 V, the temperature was 30° C., and the pumping rate was 190 l/h. After the electrolysis had ended, 10.0 GC area % of trimethoxymethane and 13.2 GC area % of benzaldehyde dimethyl acetal had formed in the electrolyte; tetramethoxyethane had been degraded from 42.5% to 25.6 GC area %, and methyl benzoate was down to 0.4 GC area %, having been converted to more than 95%. Low-boiling byproducts included methyl formate at 2.2 GC area % in the electrolyte.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step Two
Quantity
225 g
Type
reactant
Reaction Step Three
Quantity
910 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](OC)([O:6][CH3:7])[O:4][CH3:5].[C:10]([O:18][CH3:19])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:20][N+](CCCC)(CCCC)CCCC>CO>[CH3:1][O:2][CH:3]([O:6][CH3:7])[O:4][CH3:5].[CH3:19][O:18][CH:10]([O:17][CH3:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1062 g
Type
reactant
Smiles
COC(OC)(OC)OC
Step Two
Name
Quantity
303 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Three
Name
Quantity
225 g
Type
reactant
Smiles
C[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
910 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 30° C.

Outcomes

Product
Name
Type
product
Smiles
COC(OC)OC
Name
Type
product
Smiles
COC(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06822124B2

Procedure details

1062 g of tetramethoxymethane, 303 g of methyl benzoate, 225 g of 60% methyltributylammonium methosulfate solution and 910 g of methanol were electrolyzed at 3 A. The voltage per gap was kept below 5 V, the temperature was 30° C., and the pumping rate was 190 l/h. After the electrolysis had ended, 10.0 GC area % of trimethoxymethane and 13.2 GC area % of benzaldehyde dimethyl acetal had formed in the electrolyte; tetramethoxyethane had been degraded from 42.5% to 25.6 GC area %, and methyl benzoate was down to 0.4 GC area %, having been converted to more than 95%. Low-boiling byproducts included methyl formate at 2.2 GC area % in the electrolyte.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step Two
Quantity
225 g
Type
reactant
Reaction Step Three
Quantity
910 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](OC)([O:6][CH3:7])[O:4][CH3:5].[C:10]([O:18][CH3:19])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:20][N+](CCCC)(CCCC)CCCC>CO>[CH3:1][O:2][CH:3]([O:6][CH3:7])[O:4][CH3:5].[CH3:19][O:18][CH:10]([O:17][CH3:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1062 g
Type
reactant
Smiles
COC(OC)(OC)OC
Step Two
Name
Quantity
303 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Three
Name
Quantity
225 g
Type
reactant
Smiles
C[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
910 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 30° C.

Outcomes

Product
Name
Type
product
Smiles
COC(OC)OC
Name
Type
product
Smiles
COC(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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